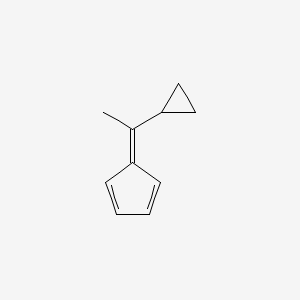
2-Propynal, 3-(1-hydroxycyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propynal, 3-(1-hydroxycyclohexyl)- is a chemical compound with the molecular formula C9H12O2 It is known for its unique structure, which includes a propynal group attached to a cyclohexyl ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynal, 3-(1-hydroxycyclohexyl)- typically involves the reaction of 1-ethynylcyclohexanol with hydroxylamine. The process is carried out in a solvent such as 2-methyl-1-propanol under reflux conditions. The reaction mixture is maintained at a temperature of 125°C under an argon atmosphere for 18 hours. After the reaction, the product is purified through crystallization and drying .
Industrial Production Methods
While specific industrial production methods for 2-Propynal, 3-(1-hydroxycyclohexyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Propynal, 3-(1-hydroxycyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynal group to an alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, ethers.
科学的研究の応用
2-Propynal, 3-(1-hydroxycyclohexyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propynal, 3-(1-hydroxycyclohexyl)- involves its interaction with molecular targets through its functional groups. The propynal group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester: A derivative with similar structural features but different functional groups.
1-Ethynylcyclohexanol: A precursor in the synthesis of 2-Propynal, 3-(1-hydroxycyclohexyl)-.
Uniqueness
2-Propynal, 3-(1-hydroxycyclohexyl)- is unique due to its combination of a propynal group and a cyclohexyl ring with a hydroxyl group
特性
CAS番号 |
58678-95-8 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
3-(1-hydroxycyclohexyl)prop-2-ynal |
InChI |
InChI=1S/C9H12O2/c10-8-4-7-9(11)5-2-1-3-6-9/h8,11H,1-3,5-6H2 |
InChIキー |
DJRSVXASJAFTFW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#CC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
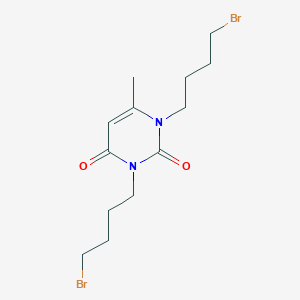

![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

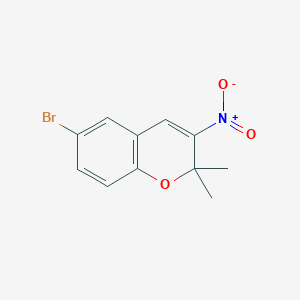
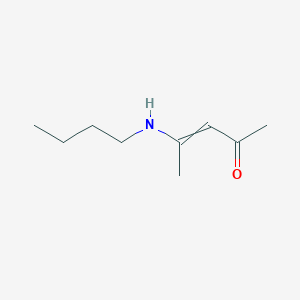
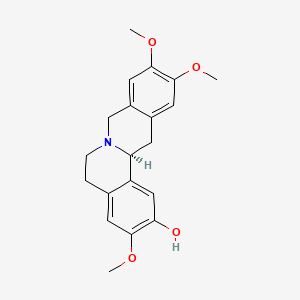
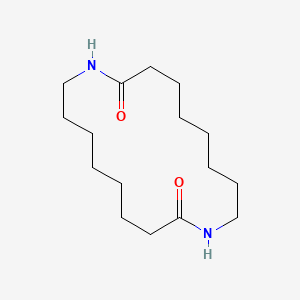
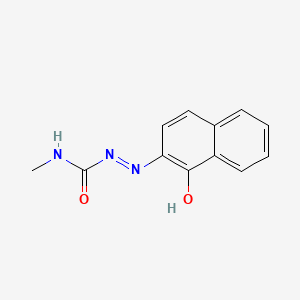
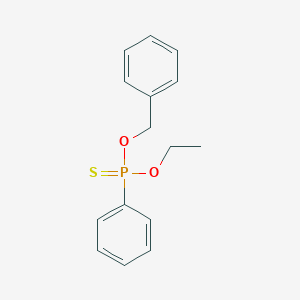
![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)
